2-BEnzoxazolinone hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone hydrate is a heterocyclic organic compound that belongs to the benzoxazolinone family It is characterized by a benzene ring fused to an oxazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoxazolinone hydrate can be synthesized through several methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method is advantageous due to its high yield and the stability of the chlorinating agent. Another method involves the cyclization of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, or carbamates . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
In industrial settings, the continuous-flow Hofmann rearrangement is often employed for the large-scale production of this compound . This method allows for the efficient and consistent production of the compound, minimizing the risk of solid accumulation and ensuring high purity of the final product.
Chemical Reactions Analysis
2-Benzoxazolinone hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced benzoxazolinone derivatives.
Scientific Research Applications
2-Benzoxazolinone hydrate has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 2-benzoxazolinone hydrate is primarily attributed to its ability to interact with specific molecular targets. For instance, its anti-HIV-1 activity is believed to involve the inhibition of the integrase enzyme, which is crucial for the integration of viral DNA into the host genome . The compound’s antibacterial activity is thought to result from its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
2-Benzoxazolinone hydrate can be compared to other benzoxazolinone derivatives such as 5-chlorobenzoxazolinone and 2-aminobenzoxazolinone. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For example, 5-chlorobenzoxazolinone exhibits enhanced antibacterial activity compared to this compound due to the presence of the chlorine atom, which increases its lipophilicity and ability to penetrate bacterial cell membranes .
Properties
IUPAC Name |
3H-1,3-benzoxazol-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2.H2O/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJMLQFFPIKVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)O2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.